molecular formula C11H10FNO2 B2635339 1-(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one CAS No. 2176544-68-4

1-(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one

Cat. No. B2635339
CAS RN: 2176544-68-4
M. Wt: 207.204
InChI Key: SPJLYLRZTBGPOF-UHFFFAOYSA-N
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Description

1-(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one , also known by its IUPAC name N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide , is a synthetic compound with a molecular formula of C₁₉H₁₃FN₂O₄ . It belongs to the class of herbicides and has been evaluated for its pesticidal properties.


Synthesis Analysis

The synthetic methods for 2,3-dihydro-1,4-benzoxazin-3(4H)-ones are diverse. While I don’t have specific details on the synthesis of this particular compound, it likely involves reactions such as cyclization, oxidation, and imide formation. For a detailed synthesis pathway, further literature research would be necessary .


Molecular Structure Analysis

The molecular structure of 1-(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one consists of a benzoxazinone core with a fluorine substituent at position 7. The prop-2-en-1-one group is attached to the benzoxazinone ring. The cyclohex-1-ene-1,2-dicarboximide moiety completes the structure .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, including hydrolysis, oxidation, and nucleophilic substitution. Investigating its reactivity with different functional groups and reagents would provide valuable insights into its behavior .


Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 354.3 g/mol .
  • Solubility : The formulation of this compound may vary, but it is typically formulated as a wettable powder or other water-soluble forms .
  • Wettability : The formulation should be completely wetted within 1 minute .
  • Particle Size : Typically, no more than 1% of the formulation should be retained on a 75 µm test sieve .

properties

IUPAC Name

1-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-2-11(14)13-5-6-15-10-7-8(12)3-4-9(10)13/h2-4,7H,1,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJLYLRZTBGPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC2=C1C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one

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